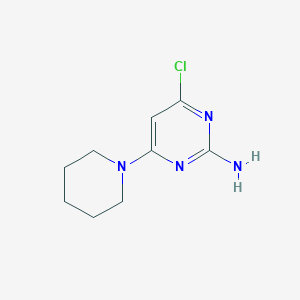

4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-6-piperidin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWWICKWOHZSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363296 | |

| Record name | 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104637-64-1 | |

| Record name | 4-Chloro-6-(1-piperidinyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104637-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine. Due to the limited availability of direct experimental data for this specific compound, this document also includes information on related substituted pyrimidines to offer valuable context for research and development.

Core Chemical Properties

This compound, identified by the CAS Number 104637-64-1, is a substituted pyrimidine derivative. The fundamental chemical identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 104637-64-1 | [1] |

| Molecular Formula | C₉H₁₃ClN₄ | [2] |

| Molecular Weight | 212.68 g/mol | [2] |

| IUPAC Name | 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine | N/A |

| Canonical SMILES | C1CCN(CC1)C2=CC(=NC(=N2)N)Cl | N/A |

| Boiling Point (Predicted) | 440.6±55.0 °C at 760 mmHg | N/A |

| Melting Point | Not available | [2] |

| Solubility | Not available | N/A |

Synthesis and Experimental Protocols

A related synthesis for 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine has been described and involves a microwave-assisted reaction.[3] This suggests a potential synthetic strategy for the target compound.

Postulated Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from a commercially available dichloropyrimidine.

Caption: Postulated synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently documented. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4] Substituted aminopyrimidines, in particular, have been extensively investigated as inhibitors of various protein kinases and other cellular targets.

Derivatives of 2-aminopyrimidine have shown a range of pharmacological activities, including antifungal, pesticidal, and enzyme inhibitory actions against kinases such as Bcr-Abl, rho-associated protein kinase (ROCK), and glycogen synthase kinase (GSK3).[4] Furthermore, substituted chloropyrimidines have been identified as covalent inhibitors of kinases like MSK1 and as state-dependent sodium channel blockers for treating pain.[5][6]

Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against certain protein kinases. The diagram below illustrates a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors.

Caption: Hypothetical signaling pathway inhibition by a pyrimidine-based compound.

Safety and Handling

Safety data sheets for this compound indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause serious eye irritation and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling this chemical.

Conclusion

This compound is a chemical compound with a defined structure for which basic identifiers are known. However, a comprehensive experimental characterization of its physical properties, a detailed and validated synthesis protocol, and its biological activity are not yet available in the public domain. The information provided on related substituted pyrimidines suggests that this compound could be a valuable subject for further investigation, particularly in the context of kinase inhibition and drug discovery. Researchers are encouraged to perform detailed characterization to fully elucidate the properties and potential applications of this molecule.

References

- 1. 104637-64-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic compound 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine. The information is curated for professionals in drug discovery and development, offering key data on its chemical characteristics, a likely synthetic route, and potential biological interactions.

Core Physicochemical Data

The fundamental physicochemical properties of this compound (CAS No. 104637-64-1) are summarized in the table below. These identifiers and descriptors are crucial for regulatory submissions, computational modeling, and analytical method development.

| Property | Value | Source |

| CAS Number | 104637-64-1 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₃ClN₄ | [2] |

| Molecular Weight | 212.68 g/mol | [2][3] |

| Canonical SMILES | C1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |

| InChI Key | Not Available | |

| Appearance | Not Specified | |

| Melting Point | Not Specified | |

| Boiling Point | Not Specified | |

| Solubility | Not Specified |

Experimental Protocols

Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives

General Procedure:

-

Reactant Preparation: In a microwave reaction vial, combine 2 mmol of a 2-amino-4,6-dichloropyrimidine starting material with 1 mL of anhydrous propanol.

-

Amine Addition: To the stirred solution, add 2 mmol of the desired substituted amine (in this case, piperidine).

-

Base Addition: Introduce 200 µL of triethylamine to the reaction mixture to act as a base.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a temperature between 120–140 °C for a duration of 15–30 minutes.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled. The resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The product is then extracted from the aqueous phase using ethyl acetate.

-

Purification: The crude product can be further purified using standard techniques such as column chromatography or recrystallization.

This protocol is adaptable for the synthesis of this compound by using piperidine as the nucleophile.

Visualized Experimental Workflow and Biological Context

To aid in the conceptualization of the synthesis and potential biological interactions, the following diagrams have been generated using the DOT language.

Caption: General workflow for the microwave-assisted synthesis of this compound.

The 2-aminopyrimidine scaffold is a common feature in molecules targeting a variety of protein kinases.[7] While the specific targets of this compound are not yet elucidated, in silico docking studies of similar derivatives suggest potential interactions with the ATP-binding pocket of kinases.[6] The following diagram illustrates a hypothetical binding mode.

Caption: Hypothetical binding of an aminopyrimidine derivative to a kinase active site, leading to competitive inhibition.

References

- 1. 104637-64-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-氯-6-哌啶-1-基-嘧啶-2-基胺 | 104637-64-1 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine104637-64-1,Purity90%_Princeton BioMolecular Research, Inc. [molbase.com]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of aminopyrimidyl-indoles structurally related to meridianins - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine, a pyrimidine derivative of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and potential biological activities, with a focus on its role as a potential kinase inhibitor.

Chemical Identity and Synonyms

CAS Number: 104637-64-1[1]

Chemical Name: this compound

Synonyms:

-

2-Amino-4-chloro-6-(1-piperidinyl)pyrimidine

-

4-Chloro-6-(1-piperidinyl)-2-pyrimidinamine

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃ClN₄ | [2] |

| Molecular Weight | 212.68 g/mol | [2] |

| Boiling Point | 440.6 °C at 760 mmHg | [3] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from a readily available pyrimidine precursor. A probable synthetic pathway involves the sequential nucleophilic substitution of chlorine atoms on a di- or tri-chlorinated pyrimidine ring.

A logical synthetic approach would commence with 2,4,6-trichloropyrimidine. The first step would involve a selective reaction with piperidine, followed by a subsequent reaction with ammonia to introduce the 2-amino group. The selectivity of these reactions is crucial and is often controlled by reaction temperature and the nucleophilicity of the amine.

Below is a generalized experimental protocol for the synthesis of related 2,4,6-trisubstituted pyrimidines, which can be adapted for the synthesis of the target compound.

General Experimental Protocol: Synthesis of Substituted Pyrimidines

This protocol is based on general methods for the synthesis of aminopyrimidine derivatives and would require optimization for the specific synthesis of this compound.

Materials:

-

2,4,6-Trichloropyrimidine

-

Piperidine

-

Ammonia (in a suitable solvent like methanol or as ammonium hydroxide)

-

Anhydrous propanol or other suitable solvent

-

Triethylamine or another suitable base

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of 2,4-dichloro-6-(piperidin-1-yl)pyrimidine. In a reaction vessel, dissolve 2,4,6-trichloropyrimidine in a suitable anhydrous solvent. Cool the mixture in an ice bath. Add one equivalent of piperidine dropwise while stirring. The reaction is typically carried out at a low temperature to favor mono-substitution. After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Synthesis of this compound. The intermediate from Step 1, 2,4-dichloro-6-(piperidin-1-yl)pyrimidine, is dissolved in a suitable solvent in a pressure vessel. An excess of a solution of ammonia in a solvent like methanol is added. The vessel is sealed and heated to a temperature that allows for the selective substitution of the chlorine at the 2-position. The reaction progress is monitored by TLC. Once the reaction is complete, the vessel is cooled, and the solvent is evaporated. The residue is then partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated to give the crude final product. Purification is typically achieved by column chromatography on silica gel.

Biological Activity and Potential Applications

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities.[4][5][6] A significant number of approved drugs and clinical candidates for various diseases, particularly cancer, are based on the pyrimidine scaffold.

The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors.[2][4] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.[7] The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[6]

While specific biological data for this compound is not extensively available in the public domain, its structural similarity to known kinase inhibitors suggests that it may also target protein kinases. Further research, including biological assays against a panel of kinases, would be necessary to elucidate its specific biological targets and mechanism of action.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound.

Caption: Proposed synthesis of this compound.

General Experimental Workflow for Synthesis

The diagram below outlines a typical experimental workflow for the synthesis and purification of pyrimidine derivatives.

Caption: General workflow for the synthesis and purification of pyrimidine compounds.

Potential Mechanism of Action: Kinase Inhibition

This diagram illustrates the general mechanism by which a pyrimidine-based inhibitor can block the activity of a protein kinase.

Caption: Competitive inhibition of a protein kinase by a pyrimidine-based inhibitor.

References

- 1. 104637-64-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine104637-64-1,Purity90%_Princeton BioMolecular Research, Inc. [molbase.com]

- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imatinib - Wikipedia [en.wikipedia.org]

Technical Guide: Structure Elucidation of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine. Due to the limited availability of specific experimental data for this compound, this guide presents predicted physicochemical properties and spectroscopic data based on analogous structures. Detailed, generalized experimental protocols for synthesis and characterization are provided to enable researchers to perform a thorough structural analysis. This document is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of novel pyrimidine derivatives in drug discovery and development.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a key heterocyclic motif present in numerous biologically active compounds, including several approved drugs. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, often acting as kinase inhibitors, making them a significant area of interest in medicinal chemistry and drug development. Accurate structure elucidation is a critical first step in the discovery and development of new chemical entities, ensuring the correct identification and characterization of the synthesized compound. This guide outlines the key analytical techniques and experimental workflows necessary to confirm the structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 104637-64-1 | Vendor Information |

| Molecular Formula | C₉H₁₃ClN₄ | Calculated |

| Molecular Weight | 212.68 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | Inferred from related compounds |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 - 6.1 | s | 1H | Pyrimidine C5-H |

| ~4.8 - 5.2 | br s | 2H | -NH₂ |

| ~3.5 - 3.7 | t | 4H | Piperidine C2'-H, C6'-H |

| ~1.5 - 1.7 | m | 6H | Piperidine C3'-H, C4'-H, C5'-H |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | Pyrimidine C2 |

| ~161 | Pyrimidine C4 |

| ~160 | Pyrimidine C6 |

| ~95 | Pyrimidine C5 |

| ~45 | Piperidine C2', C6' |

| ~26 | Piperidine C4' |

| ~24 | Piperidine C3', C5' |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Interpretation |

| 212/214 | [M]⁺/ [M+2]⁺ (isotopic pattern for one chlorine atom) |

| 197 | [M - CH₃]⁺ |

| 183 | [M - C₂H₅]⁺ |

| 177 | [M - Cl]⁺ |

| 128 | [M - C₅H₁₀N]⁺ (loss of piperidine) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of -NH₂ |

| ~3100 - 3000 | Weak | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (piperidine) |

| ~1640 - 1600 | Strong | C=N stretch (pyrimidine ring) |

| ~1580 - 1550 | Strong | C=C stretch (pyrimidine ring) |

| ~1450 | Medium | CH₂ bend (piperidine) |

| ~800 - 750 | Strong | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and structure elucidation of this compound.

Synthesis

A common method for the synthesis of 2,4,6-trisubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For the target molecule, a plausible route starts from 2-amino-4,6-dichloropyrimidine.

-

Reaction Setup: To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF) in a round-bottom flask, add piperidine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structure Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., Electrospray Ionization (ESI) for high-resolution mass data or Electron Impact (EI) for fragmentation patterns).

-

Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet of the sample.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Elemental Analysis:

-

Submit a pure, dry sample for elemental analysis (C, H, N).

-

Compare the experimentally determined percentages of each element with the calculated values for the proposed molecular formula (C₉H₁₃ClN₄).

-

Visualizations

Experimental Workflow

Caption: Workflow for synthesis and structural analysis.

Potential Signaling Pathway

Many pyrimidine derivatives are known to act as kinase inhibitors. A common mechanism of action is the competitive inhibition of ATP binding to the kinase domain, thereby blocking the downstream signaling cascade that promotes cell proliferation.

Caption: Kinase inhibition signaling pathway.

Conclusion

This technical guide provides a foundational framework for the structure elucidation of this compound. By combining predicted spectroscopic data with detailed experimental protocols, researchers are equipped with the necessary information to synthesize, purify, and rigorously characterize this compound. The provided workflow and potential signaling pathway diagrams offer a broader context for the importance of this class of molecules in drug discovery, particularly in the development of novel kinase inhibitors. The methodologies outlined herein are fundamental to ensuring the integrity and reproducibility of research in the field of medicinal chemistry.

Spectroscopic and Synthetic Profile of 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for the compound 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents a proposed synthetic route based on established chemical precedents and predicts the corresponding spectroscopic characteristics. These predictions are derived from the analysis of structurally analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-ylamine. These predictions are based on spectral data from similar 2-aminopyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~5.9-6.1 | Singlet | 1H | Pyrimidine C5-H |

| ~4.8-5.2 | Broad Singlet | 2H | -NH₂ |

| ~3.5-3.7 | Multiplet | 4H | Piperidine -CH₂- (adjacent to N) |

| ~1.5-1.7 | Multiplet | 6H | Piperidine -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163-165 | Pyrimidine C2 |

| ~161-163 | Pyrimidine C4/C6 |

| ~158-160 | Pyrimidine C4/C6 |

| ~95-98 | Pyrimidine C5 |

| ~44-46 | Piperidine -CH₂- (adjacent to N) |

| ~25-27 | Piperidine -CH₂- |

| ~24-26 | Piperidine -CH₂- |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3300 | Strong, Broad | N-H stretch (NH₂) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch (Piperidine) |

| ~1640-1620 | Strong | C=N stretch (Pyrimidine ring) |

| ~1580-1560 | Strong | N-H bend (NH₂) |

| ~1450-1430 | Medium | C-N stretch |

| ~800-750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 212/214 | High | [M]⁺ / [M+2]⁺ (isotopic pattern for Cl) |

| 197 | Medium | [M-CH₃]⁺ |

| 177 | Medium | [M-Cl]⁺ |

| 84 | High | [Piperidine]⁺ fragment |

Experimental Protocols

The following section details a proposed experimental protocol for the synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-ylamine. This protocol is adapted from general methods for the synthesis of related 2-aminopyrimidine derivatives.

Synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-ylamine

This synthesis involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor with piperidine.

Materials:

-

2-Amino-4,6-dichloropyrimidine

-

Piperidine

-

Triethylamine (Et₃N)

-

Ethanol (EtOH) or other suitable solvent (e.g., N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1 equivalent) in ethanol.

-

Addition of Reagents: Add triethylamine (1.2 equivalents) to the solution, followed by the dropwise addition of piperidine (1.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-ylamine.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the final compound.

Caption: Proposed synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine.

Caption: Workflow for purification and spectroscopic characterization.

An In-depth Technical Guide to the Biological Targets of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its versatile nature allows for diverse chemical modifications, leading to compounds that can interact with a wide array of biological targets with high affinity and specificity.[1] This technical guide provides a comprehensive overview of the key biological targets of pyrimidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support researchers and professionals in drug discovery and development.

Kinase Inhibitors: Targeting Cellular Signaling

Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine derivatives have emerged as a prominent class of kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades promoting cell proliferation, survival, and metastasis.[3][4] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention.

| Compound | EGFR Variant | IC50 (nM) | Assay Type | Reference |

| Compound 10b (a pyrimidine-5-carbonitrile derivative) | Wild-Type | 8.29 ± 0.04 | Enzymatic Assay | [5] |

| Erlotinib (Reference) | Wild-Type | 2.83 ± 0.05 | Enzymatic Assay | [5] |

| Compound 4g (an indolyl-pyrimidine derivative) | Wild-Type | 250 | Enzymatic Assay | [6] |

| Erlotinib (Reference) | Wild-Type | 300 | Enzymatic Assay | [6] |

| Thieno[2,3-d]pyrimidine derivative 5b | Wild-Type | 37.19 | HTRF Assay | [7] |

| Thieno[2,3-d]pyrimidine derivative 5b | T790M Mutant | 204.10 | HTRF Assay | [7] |

| Erlotinib (Reference) | Wild-Type | 5.9 | HTRF Assay | [7] |

| Erlotinib (Reference) | T790M Mutant | 212.2 | HTRF Assay | [7] |

| Pyrrolo[2,3-d]pyrimidine derivative 31a | 19del/T790M/C797S | 30.6 | Cell-based Assay | [8] |

| Pyrrolo[2,3-d]pyrimidine derivative 31a | L858R/T790M/C797S | 12.8 | Cell-based Assay | [8] |

This protocol is adapted from commercially available kits designed to measure the enzymatic activity of EGFR and the inhibitory potential of compounds.[9]

Materials:

-

Recombinant Human EGFR (active kinase domain)

-

Test Pyrimidine Derivative

-

Erlotinib (control inhibitor)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well white, non-binding surface microtiter plate

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test pyrimidine derivative and erlotinib in 100% DMSO.

-

Create serial dilutions of the test compounds and controls in Kinase Assay Buffer.

-

Dilute the recombinant EGFR enzyme and substrate in Kinase Assay Buffer to the desired concentrations.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted test compound or control inhibitor to the wells of the 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in Kinase Assay Buffer.

-

Add 10 µL of the master mix to each well.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well. The final reaction volume is 25 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the blank control values from all other readings.

-

Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that control the progression of the cell cycle.[10][11][12][13] Their activity is dependent on binding to regulatory proteins called cyclins.[10][11][13] Dysregulation of CDK activity can lead to uncontrolled cell proliferation, a characteristic of cancer.[10]

| Compound | CDK Target | IC50 (nM) | Assay Type | Reference |

| Abemaciclib | CDK4 | 2 | Kinase Assay | Commercially available data |

| Abemaciclib | CDK6 | 10 | Kinase Assay | Commercially available data |

| Ribociclib | CDK4 | 10 | Kinase Assay | Commercially available data |

| Ribociclib | CDK6 | 39 | Kinase Assay | Commercially available data |

| Palbociclib | CDK4 | 11 | Kinase Assay | Commercially available data |

| Palbociclib | CDK6 | 16 | Kinase Assay | Commercially available data |

A generic protocol for a kinase assay, similar to the EGFR assay described above, can be adapted for CDKs. The key is to use the specific CDK/cyclin complex (e.g., CDK4/Cyclin D1) as the enzyme and a relevant substrate, such as the Retinoblastoma (Rb) protein or a peptide fragment thereof.

Caption: Regulation of the Cell Cycle by Cyclin-Dependent Kinases.

Antimetabolites: Disrupting Nucleic Acid Synthesis

Pyrimidine derivatives that are structurally similar to endogenous pyrimidines can act as antimetabolites, interfering with the synthesis of DNA and RNA.

Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[1][14][15] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication.[1][14]

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Methotrexate | Human DHFR | 0.02-0.1 | Enzymatic Assay | Commercially available data |

| Pemetrexed | Human DHFR | 1.3 | Enzymatic Assay | Commercially available data |

| Trimethoprim | Bacterial DHFR (E. coli) | 5 | Enzymatic Assay | Commercially available data |

This assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[2]

Materials:

-

Recombinant DHFR enzyme

-

Test Pyrimidine Derivative

-

Methotrexate (control inhibitor)

-

Dihydrofolic Acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

96-well UV-transparent plate

-

Spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound and methotrexate in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of DHF and NADPH in Assay Buffer.

-

-

Assay Plate Setup:

-

Add Assay Buffer, the test compound or control, and the DHFR enzyme solution to the wells of the 96-well plate.

-

Include controls for no enzyme and no inhibitor.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the DHF and NADPH solutions.

-

Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: The Folate Metabolic Pathway and the Site of DHFR Inhibition.

Cytoskeletal Targets: Interfering with Cell Division

The cytoskeleton is critical for maintaining cell shape, motility, and division. Pyrimidine derivatives can target key components of the cytoskeleton, such as tubulin.

Tubulin

Tubulin is a globular protein that polymerizes to form microtubules, which are essential for the formation of the mitotic spindle during cell division.[16][17][18] Inhibition of tubulin polymerization leads to mitotic arrest and apoptosis.

| Compound | IC50 (µM) | Assay Type | Reference |

| Combretastatin A-4 | 2-3 | Tubulin Polymerization Assay | Commercially available data |

| Colchicine | 0.5-1 | Tubulin Polymerization Assay | Commercially available data |

| A pyrimidine derivative | 0.80 ± 0.09 (A549 cell line) | Cell-based Antiproliferative Assay | [1] |

This assay monitors the increase in light scattering at 340 nm as purified tubulin polymerizes into microtubules.[19][20][21]

Materials:

-

Purified Tubulin (>99%)

-

Test Pyrimidine Derivative

-

Paclitaxel (polymerization promoter control)

-

Colchicine (polymerization inhibitor control)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

96-well clear, flat-bottom plate

-

Spectrophotometer with temperature control

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer.

-

Prepare stock solutions of the test compound and controls in DMSO.

-

-

Assay Setup:

-

On ice, add the test compound or controls to the wells of the 96-well plate.

-

Add the tubulin solution and GTP to each well.

-

-

Polymerization and Measurement:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

Determine the effect of the test compound on the rate and extent of polymerization.

-

Calculate the IC50 value by plotting the percent inhibition of polymerization against the logarithm of the compound concentration.

-

Caption: The Role of Tubulin in Cell Division and its Inhibition.

Antiviral Targets

Pyrimidine derivatives are also crucial in the development of antiviral therapies, primarily by targeting viral enzymes essential for replication.

HIV Reverse Transcriptase

Human Immunodeficiency Virus (HIV) is a retrovirus that relies on the enzyme reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome.[22][23][24][25]

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| Zidovudine (AZT) | HIV-1 RT | 0.003-0.03 | Enzymatic Assay | Commercially available data |

| Lamivudine (3TC) | HIV-1 RT | 0.001-0.01 | Enzymatic Assay | Commercially available data |

| Nevirapine | HIV-1 RT | 0.01-0.1 | Enzymatic Assay | Commercially available data |

This assay measures the incorporation of a labeled nucleotide into a new DNA strand synthesized by HIV-1 RT.[26][27]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Test Pyrimidine Derivative

-

Nevirapine (control NNRTI)

-

Poly(A) template and Oligo(dT) primer

-

dNTP mix (including a biotin-labeled and a digoxigenin-labeled dUTP)

-

Streptavidin-coated microplate

-

Anti-digoxigenin-POD conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

Plate reader

Procedure:

-

Plate Preparation:

-

The template/primer hybrid is immobilized on the streptavidin-coated plate.

-

-

Reaction:

-

Add the test compound or control, the dNTP mix, and the HIV-1 RT enzyme to the wells.

-

Incubate at 37°C to allow for DNA synthesis.

-

-

Detection:

-

Wash the plate to remove unincorporated nucleotides.

-

Add the anti-digoxigenin-POD conjugate, which binds to the newly synthesized DNA.

-

After another wash, add the peroxidase substrate. The enzyme converts the substrate to a colored product.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition and determine the IC50 value.

-

Caption: Inhibition of HIV Reverse Transcriptase in the Viral Replication Cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. biologyease.com [biologyease.com]

- 11. Regulation of CDK/cyclin complexes during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 13. letstalkacademy.com [letstalkacademy.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. What are Tubulin modulators and how do they work? [synapse.patsnap.com]

- 17. Tubulin - Wikipedia [en.wikipedia.org]

- 18. Tubulin: Structure, Functions and Roles in Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. abscience.com.tw [abscience.com.tw]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. niaid.nih.gov [niaid.nih.gov]

- 23. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 24. Khan Academy [khanacademy.org]

- 25. bio.libretexts.org [bio.libretexts.org]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

The Pivotal Role of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine as a Synthetic Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design and synthesis of a vast array of therapeutic agents. Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. Among the numerous pyrimidine-based building blocks, 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine has emerged as a critical synthetic intermediate, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this important molecule, offering valuable insights for professionals engaged in drug discovery and development.

Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups that dictate its reactivity and utility as a synthetic intermediate. The electron-withdrawing nature of the pyrimidine ring, coupled with the chloro substituent at the 4-position, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the lynchpin of its application in building complex molecular architectures. The 2-amino group and the 6-piperidine moiety also play crucial roles in modulating the molecule's overall properties and can participate in further chemical transformations.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available pyrimidine precursors. A common synthetic strategy involves the sequential substitution of a di- or tri-chlorinated pyrimidine.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-chloro-6-substituted-pyrimidines (General Procedure)

A general and efficient method for the synthesis of related 2-amino-4-chloro-6-substituted-pyrimidines involves microwave-assisted chemistry, which significantly reduces reaction times and often improves yields.[1]

Materials:

-

2-Amino-4,6-dichloropyrimidine

-

Piperidine

-

Triethylamine (TEA)

-

Anhydrous propanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a microwave reaction vial, a solution of 2-amino-4,6-dichloropyrimidine (1 mmol) in anhydrous propanol (5 mL) is prepared.

-

To this solution, piperidine (1 mmol) and triethylamine (1.2 mmol) are added.

-

The reaction vessel is sealed and subjected to microwave irradiation at a temperature of 120-140°C for 15-30 minutes.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected and dispersed in a saturated solution of sodium bicarbonate in water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Table 1: Quantitative Data for Representative 2-Amino-4-chloro-6-substituted-pyrimidines

| Compound | Substituent at C6 | Yield (%) | Melting Point (°C) |

| 1 | 4-Methylpiperazin-1-yl | 54 | 180 |

| 2 | 4-(Pyrimidin-2-yl)piperazin-1-yl | 54 | 200 |

| 3 | 4-(2-Fluorophenyl)piperazin-1-yl | 54 | 165 |

| 4 | 4-(4-Bromophenyl)piperazin-1-yl | - | 245 |

Data extracted from a general procedure for similar compounds.[1] Specific yield for the piperidinyl derivative was not provided in the searched literature.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The 2-aminopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The amino group at the 2-position often forms crucial hydrogen bond interactions with the hinge region of the kinase active site. The substituents at the 4- and 6-positions are then strategically chosen to occupy adjacent hydrophobic pockets and enhance potency and selectivity. This compound serves as an ideal precursor in this context, where the reactive chlorine atom allows for the introduction of various aryl or heteroaryl moieties through cross-coupling reactions.

Logical Workflow for the Application of this compound in Drug Discovery

Caption: General workflow illustrating the use of the intermediate in drug discovery.

Signaling Pathway Inhibition by Kinase Inhibitors Derived from Pyrimidine Intermediates

Many kinase inhibitors developed from pyrimidine intermediates target critical signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted.

Caption: A generic kinase signaling pathway targeted by pyrimidine-based inhibitors.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in the field of drug discovery. Its strategic combination of a reactive chloro group and a biologically relevant 2-aminopyrimidine core makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors. The methodologies outlined in this guide, coupled with a fundamental understanding of its reactivity, will empower researchers and drug development professionals to leverage this key intermediate in the creation of novel therapeutics. Further exploration into the development of more efficient and scalable synthetic routes for this compound will undoubtedly continue to be an area of active research.

References

The Ascendancy of Pyrimidine Scaffolds: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, continues to be a cornerstone in the edifice of medicinal chemistry and drug discovery. Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its versatile synthetic tractability, has cemented its status as a "privileged scaffold." This technical guide delves into the contemporary landscape of novel pyrimidine-based compounds, offering an in-depth exploration of their discovery, synthesis, and biological evaluation, with a particular focus on their burgeoning role as kinase inhibitors in oncology.

Introduction: The Enduring Significance of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This structural motif is integral to life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil.[1] In the realm of therapeutic intervention, synthetic pyrimidine derivatives have yielded a plethora of approved drugs with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3]

Recent advancements have particularly highlighted the potential of pyrimidine-based compounds as potent and selective inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrimidine core serves as an excellent bioisostere for the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region.[5] This guide will explore specific examples of recently developed pyrimidine-based kinase inhibitors, detailing their synthesis, biological activity, and the signaling pathways they modulate.

Synthesis of Novel Pyrimidine-Based Compounds

The synthetic versatility of the pyrimidine ring allows for the creation of vast and diverse chemical libraries. A common and effective strategy for synthesizing substituted pyrimidines is through the condensation of α,β-unsaturated ketones (chalcones) with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate.[6] Another prevalent approach involves nucleophilic substitution reactions on a pre-functionalized pyrimidine core, such as 2,4,5-trichloropyrimidine, to introduce various substituents.[7]

A generalized workflow for the synthesis and evaluation of novel pyrimidine compounds is depicted below.

Quantitative Analysis of Biological Activity

The biological efficacy of newly synthesized pyrimidine derivatives is quantified through a battery of in vitro and cell-based assays. Key metrics include the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), which measure the compound's potency in inhibiting a specific target or cellular process, respectively.

Anticancer Activity of Aminopyrimidine Derivatives

Recent studies have focused on the development of novel aminopyrimidine derivatives as potential anticancer agents. For instance, a series of compounds structurally related to the hit compound RDS 3442 were synthesized and evaluated for their anti-proliferative activity against a panel of human tumor cell lines.[8] The results, summarized in Table 1, highlight the superior potency of the N-benzyl derivative, 2a .

| Compound | Cell Line | EC50 at 48h (µM) |

| RDS 3442 (Hit) | Multiple | >20 µM |

| 2a | U-87 MG (Glioblastoma) | 8 µM |

| MDA-MB231 (Breast) | 5 µM | |

| HT-29 (Colon) | 7 µM | |

| CAL27 (Oral) | 4 µM | |

| FaDu (Oral) | 6 µM |

Table 1: Anti-proliferative activity of aminopyrimidine derivative 2a compared to the hit compound RDS 3442.[8]

Inhibition of Protein Kinases

The pyrimidine scaffold has been extensively utilized to develop inhibitors for a wide range of protein kinases implicated in cancer and other diseases. A series of pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against Pin1, a cis-trans isomerase involved in cell cycle regulation.[9] The most potent compounds from this study are presented in Table 2.

| Compound | Pin1 IC50 (µM) |

| 2a | < 3 |

| 2f | < 3 |

| 2h | < 3 |

| 2l | < 3 |

Table 2: Inhibitory activity of pyrimidine derivatives against Pin1.[9]

Furthermore, pyrimidine-based compounds have shown significant promise as inhibitors of Aurora kinases (AURK) and Polo-like kinases (PLK), which are key regulators of mitosis.[10] Several such inhibitors are currently in clinical trials.

| Compound | Target Kinase | IC50 (µM) |

| Alisertib (MLN8237) | AURKA | 0.0012 |

| Barasertib (AZD1152) | AURKB | 0.00037 |

| BI2536 | PLK | 0.00083 |

| BI6727 | PLK | 0.00087 |

Table 3: Potent pyrimidine-based inhibitors of Aurora and Polo-like kinases.[10]

Antidiabetic Potential through Enzyme Inhibition

Beyond oncology, pyrimidine derivatives are being explored for their potential in treating metabolic disorders. A novel series of pyrimidine derivatives were synthesized and evaluated as dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[11] This dual inhibition is a promising strategy for managing postprandial hyperglycemia in diabetic patients.

Key Signaling Pathways Modulated by Pyrimidine-Based Compounds

A crucial aspect of drug discovery is understanding the mechanism of action of a compound, which often involves elucidating its impact on cellular signaling pathways. Pyrimidine-based inhibitors have been shown to modulate several key pathways implicated in disease.

The BMP2/SMAD1 Signaling Pathway in Osteogenesis

A series of novel pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis.[12] The lead compound, 18a , was found to upregulate the expression of osteogenic genes by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of Chloropyrimidines in Nucleophilic Substitution: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyrimidines are pivotal intermediates in the synthesis of a vast array of biologically active compounds, particularly in the realm of drug discovery. Their reactivity towards nucleophilic substitution is a cornerstone of their synthetic utility. This technical guide provides an in-depth analysis of the factors governing the reactivity of chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions. It covers the underlying mechanistic principles, regioselectivity, and the influence of electronic and steric effects. Quantitative data on reaction kinetics and yields are presented in structured tables for comparative analysis. Detailed experimental protocols for key transformations and visualizations of relevant signaling pathways and experimental workflows are included to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The functionalization of this heterocycle through the introduction of diverse substituents is crucial for modulating the pharmacological properties of pyrimidine-based drug candidates. Nucleophilic aromatic substitution (SNAr) on chloropyrimidines stands out as a powerful and versatile strategy for achieving this molecular diversity. The electron-deficient nature of the pyrimidine ring, accentuated by the presence of one or more chloro substituents, facilitates the attack of a wide range of nucleophiles, leading to the displacement of the chloride ion. This guide will delve into the core principles governing these reactions, providing both theoretical understanding and practical guidance.

Reaction Mechanism and Influencing Factors

The predominant mechanism for nucleophilic substitution on chloropyrimidines is the SNAr pathway. This is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The general mechanism is as follows:

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the tetrahedral Meisenheimer intermediate. This step is typically the rate-determining step.

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion.

Several factors significantly influence the rate and outcome of these reactions:

-

Position of the Chloro Substituent: The reactivity of a chloro substituent is highly dependent on its position on the pyrimidine ring. The general order of reactivity is 4-chloro > 2-chloro >> 5-chloro. The C4 and C2 positions are activated by the electron-withdrawing nitrogen atoms, which can stabilize the negative charge in the Meisenheimer intermediate through resonance. The C5 position is meta to the nitrogen atoms and is therefore significantly less activated.

-

Nature of the Nucleophile: The strength of the nucleophile plays a crucial role. Stronger nucleophiles, such as thiolates and alkoxides, generally react faster than weaker nucleophiles like amines and alcohols.

-

Substituents on the Pyrimidine Ring: Electron-withdrawing groups (EWGs) on the pyrimidine ring, particularly at positions ortho or para to the chlorine atom, increase the electrophilicity of the reaction center and stabilize the Meisenheimer intermediate, thus accelerating the reaction. Conversely, electron-donating groups (EDGs) decrease the reaction rate.

-

Leaving Group: The nature of the leaving group affects the second step of the reaction. For SNAr reactions, the general order of leaving group ability is F > Cl > Br > I. This is because the highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

-

Base: In reactions involving amine or alcohol nucleophiles, a base is often required to deprotonate the nucleophile or to neutralize the HCl generated during the reaction. Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.

Quantitative Data on Reactivity

To facilitate a comparative understanding of the reactivity of chloropyrimidines, the following tables summarize key quantitative data from the literature.

Kinetic Data: Second-Order Rate Constants

The following table presents the second-order rate constants (k2) for the reaction of 2-chloropyrimidine with various nucleophiles. The data illustrates the impact of nucleophile strength and solvent on reaction rates.[1]

| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |

| OH⁻ | 100% Ethanol | 50 | 96.4 x 10⁻⁴ |

| OH⁻ | 30% aq. Ethanol | 40 | 7.7 x 10⁻⁴ |

| Dimethylamine | Ethanol | 50 | 5.8 x 10⁻⁴ |

| Piperidine | Ethanol | 50 | 4.2 x 10⁻⁴ |

| Methylamine | Ethanol | 50 | 3.5 x 10⁻⁴ |

| Diethylamine | Ethanol | 50 | 2.1 x 10⁻⁴ |

Reaction Yields

The following tables provide representative yields for the nucleophilic substitution of various chloropyrimidines with different classes of nucleophiles.

Table 2: Reaction of 2,4-Dichloropyrimidine with Amines

| Nucleophile | Product | Yield (%) | Reference |

| Ammonia | 2-Amino-4-chloropyrimidine | 84.4 | [2] |

| Triethylamine | 2-Chloro-4-(diethylamino)pyrimidine & 4-Chloro-2-(diethylamino)pyrimidine | - (C4:C2 ratio varies) | [3] |

| Diethylamine | 2-Chloro-4-(diethylamino)pyrimidine | - | [3] |

Table 3: Reaction of 2-Amino-4,6-dichloropyrimidine with Amines

| Nucleophile | Product | Yield (%) | Reference |

| Phenylamine | 6-Chloro-N-phenylpyrimidine-2,4-diamine | - | [4] |

| 2-Methoxyphenylamine | 6-Chloro-N-(2-methoxyphenyl)pyrimidine-2,4-diamine | - | [4] |

| 3,4-Dimethylphenylamine | 6-Chloro-N-(3,4-dimethylphenyl)pyrimidine-2,4-diamine | 84 | [4] |

| 4-Bromophenylamine | N-(4-Bromophenyl)-6-chloropyrimidine-2,4-diamine | 80 | [4] |

Table 4: Reaction of 4-Chloropyrimidines with Various Nucleophiles

| Chloropyrimidine Derivative | Nucleophile | Product | Yield (%) | Reference |

| 4-Chloropyrimidine | Primary/Secondary Amines | 4-Aminopyrimidines | Varies | |

| 4-Chloropyrimidine | Thiols | 4-(Alkyl/Arylthio)pyrimidines | Varies | |

| 4-Chloropyrimidine | Alcohols | 4-Alkoxypyrimidines | Varies |

Regioselectivity in Dichloropyrimidines

In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity of nucleophilic substitution is a critical consideration. Generally, nucleophilic attack occurs preferentially at the C4 position.[5] This preference can be attributed to:

-

Greater Electronic Activation: The C4 position is para to one of the ring nitrogens, allowing for more effective resonance stabilization of the negative charge in the Meisenheimer intermediate compared to the C2 position, which is situated between the two nitrogen atoms.

-

Frontier Molecular Orbital (FMO) Theory: Calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it the more favorable site for nucleophilic attack.

However, this regioselectivity can be influenced and even reversed by the presence of other substituents on the pyrimidine ring or by the nature of the nucleophile. For instance, the reaction of 2,4-dichloropyrimidines with an electron-withdrawing substituent at the C5 position shows excellent selectivity for substitution at C4.[3] Conversely, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the nucleophilic substitution of chloropyrimidines.

Synthesis of 2-Amino-4-chloropyrimidine from 2,4-Dichloropyrimidine[2]

Materials:

-

2,4-Dichloropyrimidine

-

Ammonia

-

Ethanol

-

Water

-

Dichloromethane

-

Petroleum ether

Procedure:

-

To a three-necked flask, add 2,4-dichloropyrimidine and a solution of ammonia.

-

Stir the reaction mixture and reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the crude product and wash it successively with ethanol (200 mL) and water (500 mL).

-

Dry the solid and recrystallize it from a 1:1 mixture of dichloromethane and petroleum ether.

-

Dry the purified crystals to obtain white, solid 2-amino-4-chloropyrimidine.

-

Expected Yield: 84.4%

General Procedure for Nucleophilic Substitution on 4-Chloropyrimidines with Amines[5]

Materials:

-

4-Chloropyrimidine derivative (1.0 equiv.)

-

Amine nucleophile (1.1-1.5 equiv.)

-

Base (e.g., DIPEA, 1.5-2.0 equiv.)

-

Solvent (e.g., ethanol, DMF)

Procedure:

-

To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.

Microwave-Assisted Synthesis of 4-Aminopyrimidines[5]

Materials:

-

4-Chloropyrimidine derivative (1.0 equiv.)

-

Amine nucleophile (1.1 equiv.)

-

Base (e.g., DIPEA, 1.1 equiv.)

-

Solvent (e.g., ethanol)

Procedure:

-

In a microwave reaction vial, combine the 4-chloropyrimidine derivative, the amine nucleophile, the base, and the solvent.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction to the desired temperature and hold for the specified time.

-

After cooling, the product can be isolated and purified as described in the conventional heating method.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes discussed in this guide.

Reaction Mechanism and Experimental Workflow

Caption: SNAr mechanism and a typical experimental workflow.

Signaling Pathways of Pyrimidine-Based Kinase Inhibitors

Many drugs derived from chloropyrimidine intermediates function as kinase inhibitors. The following diagrams depict simplified signaling pathways for Aurora Kinase and Mitogen- and Stress-Activated Kinase 1 (MSK1), which are targets for such inhibitors.

Caption: Inhibition of the Aurora A kinase pathway.

Caption: Covalent inhibition of the MSK1 signaling pathway.

Conclusion

The nucleophilic substitution of chloropyrimidines is a robust and highly versatile reaction in organic synthesis, providing access to a vast chemical space of potential drug candidates. A thorough understanding of the factors that govern the reactivity and regioselectivity of these reactions is paramount for the efficient design and execution of synthetic routes in drug discovery programs. This guide has provided a comprehensive overview of these principles, supported by quantitative data, detailed experimental protocols, and visual aids to serve as a valuable resource for scientists and researchers in the field. The continued exploration of the reactivity of chloropyrimidines will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

- 1. zenodo.org [zenodo.org]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine from 2-amino-4,6-dichloropyrimidine

Abstract

This application note provides a detailed protocol for the synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine from 2-amino-4,6-dichloropyrimidine. This reaction is a crucial step in the development of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The described method is a nucleophilic aromatic substitution (SNAr) that is efficient and can be performed under standard laboratory conditions. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pyrimidine derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceuticals. The 2-aminopyrimidine scaffold, in particular, is a key structural motif in a variety of therapeutic agents. The selective functionalization of substituted pyrimidines is a cornerstone of medicinal chemistry. The synthesis of this compound from 2-amino-4,6-dichloropyrimidine is an exemplary nucleophilic aromatic substitution reaction.[1][2] In this reaction, the piperidine nucleophile selectively displaces one of the chlorine atoms at the C4 or C6 position of the pyrimidine ring. The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2.[3] This protocol details a straightforward and reproducible method for this synthesis, including reaction setup, monitoring, workup, and purification.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-amino-4,6-dichloropyrimidine |

| Reagent | Piperidine |

| Product | This compound |

| Molecular Formula (Product) | C₉H₁₃ClN₄ |

| Molecular Weight (Product) | 212.68 g/mol [4] |

| Solvent | Anhydrous Propanol |

| Base | Triethylamine (TEA) |

| Reaction Temperature | 120-140 °C (Microwave) |

| Reaction Time | 15-30 minutes |

| Reported Yield | High (specific yield may vary) |

| Appearance (Product) | Expected to be a solid |

Experimental Protocols

Materials and Equipment

-

2-amino-4,6-dichloropyrimidine

-

Piperidine

-

Triethylamine (TEA)

-

Anhydrous propanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Microwave reactor (e.g., CEM Discover)

-

Reaction vials suitable for microwave synthesis

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

Synthesis Protocol

-

Reaction Setup: In a microwave reaction vial, combine 2-amino-4,6-dichloropyrimidine (2 mmol) and anhydrous propanol (1 mL). Begin stirring the mixture at room temperature.

-

Addition of Reagents: To the stirring suspension, add piperidine (2 mmol) followed by triethylamine (200 µL).

-

Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Heat the reaction mixture to 120-140 °C for 15-30 minutes.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure this compound.

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for Suzuki Coupling of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl scaffolds that are prevalent in biologically active molecules. Pyrimidine derivatives are key components in numerous therapeutic agents, and the functionalization of the pyrimidine core via Suzuki coupling is a critical strategy in drug discovery.

This document provides a detailed protocol for the Suzuki coupling of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine with various aryl and heteroaryl boronic acids. The presence of the electron-donating amino and piperidinyl groups on the pyrimidine ring influences the reactivity of the C4-chloro substituent. The following protocol is based on established methodologies for the Suzuki coupling of related electron-rich chloropyrimidines and provides a robust starting point for optimization.

Reaction Principle